molecular formula C18H12FN3O3S B2608575 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868375-20-6

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2608575
CAS RN: 868375-20-6
M. Wt: 369.37
InChI Key: SNERZHUTEUAOHN-ZZEZOPTASA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C18H12FN3O3S and its molecular weight is 369.37. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

A series of compounds including (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been synthesized and evaluated for anti-inflammatory activity. These compounds showed promising anti-inflammatory effects in both in vitro and in vivo models, as well as good gastrointestinal safety profiles. Molecular docking studies were also conducted to assess their binding affinity towards human serum albumin, highlighting their potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant and Antidepressant Effects

Another application area is the synthesis of derivatives showing anticonvulsant and antidepressant activities. Compounds related to (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been synthesized and evaluated for their potential anticonvulsive and antidepressant effects in models like the pentylenetetrazole-evoked convulsion and the forced swimming test. Some of these compounds demonstrated significant activity, comparable to reference drugs, suggesting their utility in treating neurological disorders (Zhen et al., 2015).

Hypoglycemic and Hypolipidemic Activity

Research has also explored the hypoglycemic and hypolipidemic effects of thiazolidinedione analogs, which share structural similarities with the mentioned compound. These studies have shown that certain analogs can significantly reduce blood glucose, cholesterol, and triglyceride levels in diabetic models, indicating their potential use in managing type-2 diabetes and associated metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anticancer Activities

The compound and its derivatives have also been studied for potential anticancer activities. Various synthesized derivatives were tested against different cancer cell lines, demonstrating promising anticancer activity. This suggests the potential of these compounds in developing new therapeutic agents for cancer treatment (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c1-21-15-12(19)7-4-8-13(15)26-18(21)20-14(23)9-22-16(24)10-5-2-3-6-11(10)17(22)25/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNERZHUTEUAOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

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